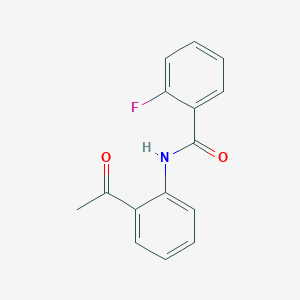

N-(2-acetylphenyl)-2-fluorobenzamide

描述

N-(2-Acetylphenyl)-2-fluorobenzamide is a fluorinated benzamide derivative featuring an acetyl group (-COCH₃) at the ortho position of the aniline ring and a fluorine atom at the ortho position of the benzoyl ring.

Fluorinated benzamides are of significant interest in medicinal chemistry and materials science due to fluorine's ability to modulate electronic properties, bioavailability, and intermolecular interactions . The acetyl group in this compound introduces a polar ketone moiety, which may influence hydrogen bonding, solubility, and conformational flexibility compared to halogen-only analogs.

属性

IUPAC Name |

N-(2-acetylphenyl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO2/c1-10(18)11-6-3-5-9-14(11)17-15(19)12-7-2-4-8-13(12)16/h2-9H,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEWCJPQBRCKEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetylphenyl)-2-fluorobenzamide typically involves the acylation of 2-fluorobenzamide with 2-acetylphenyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

化学反应分析

Types of Reactions:

Oxidation: N-(2-acetylphenyl)-2-fluorobenzamide can undergo oxidation reactions, leading to the formation of corresponding quinones.

Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of amines and alcohols.

Substitution: Formation of substituted benzamides with various functional groups.

科学研究应用

Chemistry: N-(2-acetylphenyl)-2-fluorobenzamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for further investigation in drug discovery.

Medicine: this compound has potential therapeutic applications due to its ability to interact with specific biological targets. It is being explored for its anti-inflammatory and anticancer properties.

Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

作用机制

The mechanism of action of N-(2-acetylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzymes, leading to the desired therapeutic effects. The compound may also interact with cellular pathways involved in inflammation and cancer progression, thereby exerting its biological effects.

相似化合物的比较

Key Observations :

- Synthesis : Fo23 and Fo24 are synthesized via condensation of 2-fluorobenzoyl chloride with difluoroanilines, achieving high yields (>85%) . The acetyl variant would require similar conditions but with 2-acetylaniline as a starting material.

- Crystal Packing: Fo23 and Fo24 crystallize in the same space group (Pn) and exhibit near-coplanar aromatic rings (interplanar angles <1°).

- Hydrogen Bonding : Both Fo23 and Fo24 form 1D amide-amide hydrogen bonds along specific crystallographic axes. The acetyl group could introduce additional hydrogen bond acceptors (C=O), competing with amide interactions .

Spectroscopic and Electronic Properties

Table 2: ¹⁹F NMR Data for Fluorinated Benzamides

| Compound | ¹⁹F NMR Peaks (ppm) | Substituent Effects |

|---|---|---|

| Fo24 | −114, −115, −118 | Aromatic F in ortho/meta positions |

| Fo23 | Similar range (not explicitly reported) | Ortho-F in benzoyl and aniline rings |

Key Observations :

- Fluorine substituents in aromatic systems typically resonate between −110 and −120 ppm in ¹⁹F NMR, consistent with Fo24 and related compounds . The acetyl group may deshield nearby fluorines due to electron-withdrawing effects, slightly shifting peaks upfield.

Role of Fluorine and Substituent Effects

- Fluorine Interactions : In Fo23 and Fo24, intramolecular N-H···F and C-H···F contacts stabilize molecular conformations. These interactions are critical for maintaining planarity and directing crystal packing .

- Acetyl vs. This could reduce intermolecular halogen bonding (common in Cl/Br analogs like XEHZOD) but enhance dipole-dipole interactions .

常见问题

Basic Research Question

- NMR spectroscopy : and NMR confirm regiochemistry (e.g., fluorophenyl proton splitting patterns and acetyl group integration) .

- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., C=O···H-N interactions). Use SHELX for refinement, with R-factors <0.05 for high-confidence models .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm accuracy) .

How does fluorine substitution at the benzamide moiety influence the compound's physicochemical properties and target binding?

Advanced Research Question

- Physicochemical effects : Fluorine increases lipophilicity (logP +0.5–1.0) and metabolic stability via C-F bond inertia. It also reduces basicity of adjacent amines, enhancing bioavailability .

- Target binding : Fluorine’s electronegativity strengthens dipole interactions with protein pockets (e.g., SARS-CoV-2 M Lys137/Cys128 residues). Docking studies show ΔG = −4.93 kcal/mol, comparable to Tenofovir (−4.97 kcal/mol) .

What strategies resolve discrepancies between computational predictions and experimental bioactivity data for this compound?

Advanced Research Question

- Orthogonal assays : Validate IC values using both MTT (cell viability) and caspase-3/7 activation assays .

- Molecular dynamics (MD) simulations : Refine docking poses by simulating ligand-protein interactions over 100 ns trajectories to account for conformational flexibility .

- Meta-analysis : Cross-reference data with structurally analogous fluorobenzamides (e.g., N-(2,4-difluorophenyl) derivatives) to identify outliers .

How to analyze crystallographic disorder in this compound derivatives using SHELX?

Advanced Research Question

- Disorder refinement : In SHELXL, split disordered atoms (e.g., rotating acetyl groups) into Part A/B with occupancy factors summing to 1.0.

- Constraints : Apply SIMU/DELU restraints to prevent unrealistic thermal motion. Use ISOR for isotropic refinement of highly disordered regions .

- Validation : Check R (<0.05) and ADPs (ΔU < 0.02 Å) to confirm model robustness .

What are the key considerations in designing SAR studies for fluorinated benzamide derivatives?

Basic Research Question

- Substituent variation : Test electron-withdrawing (e.g., -NO) vs. donating (-OCH) groups at the 2-acetylphenyl ring.

- Bioisosteric replacement : Replace fluorine with chlorine or trifluoromethyl to assess steric/electronic effects .

- Assay design : Prioritize enzymatic assays (e.g., kinase inhibition) before cell-based models to isolate target-specific effects .

How to correlate thermal stability data (TGA/DSC) with molecular structure?

Advanced Research Question

- TGA : Decomposition onset >200°C indicates stable aromatic/amide backbones. Sharp weight loss at 250°C correlates with acetyl group pyrolysis .

- DSC : Endothermic peaks at 150–160°C correspond to crystal lattice melting. Exothermic events above 300°C suggest oxidative degradation .

What are the challenges in refining hydrogen-bonding networks in crystal structures?

Advanced Research Question

- Data resolution : High-resolution (<1.0 Å) data is critical to resolve weak H-bonds (e.g., C-H···O).

- Parameterization : Use SHELXL’s AFIX commands to model H-atom positions. Validate with Hirshfeld surface analysis (e.g., 2D fingerprint plots for H···F contacts) .

How to validate purity and identity using orthogonal analytical methods?

Basic Research Question

- HPLC : Use a C18 column (MeCN/HO + 0.1% TFA) with retention time ±0.2 min of standard.

- Elemental analysis : Match calculated/found C, H, N values (±0.3%).

- FT-IR : Confirm amide I/II bands at 1650 cm and 1550 cm .

How to design multi-step synthetic pathways balancing reactivity and selectivity?

Advanced Research Question

- Protecting groups : Use Boc for amines during fluorobenzoylation to prevent side reactions .

- Stepwise optimization : Employ DoE (Design of Experiments) for critical steps (e.g., amidation pH 7–9, 25–40°C).

- In-line analytics : Integrate PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。